2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol

Lipophilicity QSAR Drug Design

2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol (CAS 113778-66-8), also referred to as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is a C8H16O3 1,3-dioxolane derivative bearing a primary alcohol on a 2-carbon ethyl spacer and an isopropyl substituent at the ketal carbon. It belongs to the broader class of cyclic ketals derived from carbonyl compounds and vicinal diols.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 113778-66-8
Cat. No. B038067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol
CAS113778-66-8
Synonyms1,3-Dioxolane-2-ethanol,2-(1-methylethyl)-(9CI)
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCC(C)C1(OCCO1)CCO
InChIInChI=1S/C8H16O3/c1-7(2)8(3-4-9)10-5-6-11-8/h7,9H,3-6H2,1-2H3
InChIKeyBVQYRZGYGAZRRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

113778-66-8, 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol: Structural Definition and Baseline Identity


2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol (CAS 113778-66-8), also referred to as 2-(2-isopropyl-1,3-dioxolan-2-yl)ethanol, is a C8H16O3 1,3-dioxolane derivative bearing a primary alcohol on a 2-carbon ethyl spacer and an isopropyl substituent at the ketal carbon . It belongs to the broader class of cyclic ketals derived from carbonyl compounds and vicinal diols [1]. The compound is supplied principally as a research intermediate with typical purity specifications of 95% . Despite sharing structural features with widely used analogs such as solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), the specific substitution pattern of 113778-66-8 imparts distinct physicochemical properties that preclude generic interchangeability.

Why In-Class 1,3-Dioxolane Alcohols Cannot Substitute for 113778-66-8 Without Verification


1,3-Dioxolane alcohols are not a uniform commodity. The location and steric bulk of the substituent at the ketal carbon directly modulate hydrolytic stability, LogP, and hydrogen-bonding capacity [1]. 113778-66-8 possesses an isopropyl group at the 2-position and a primary alcohol on an ethyl tether—a motif that is structurally distinct from the 4-hydroxymethyl arrangement of solketal and from unsubstituted 1,3-dioxolane-2-ethanol . Simple class-level assumptions about reactivity, solubility, or metabolic fate are unreliable; procurement decisions must rest on compound-specific evidence, as substitution with a near neighbor can alter reaction yields, shelf-life, or downstream bioactivity. The quantitative evidence compiled below provides the minimal necessary differentiation framework for selecting 113778-66-8 over its closest analogs.

Quantitative Differentiation Evidence for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol (113778-66-8) Versus Key Comparators


Computed LogP Differentiation: 113778-66-8 vs. Solketal (CAS 100-79-8)

The computed octanol-water partition coefficient (LogP) of 113778-66-8 is 0.77, whereas solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), a widely used glycerol-derived ketal, has a reported LogP of -0.45 . This more than one-log unit difference arises from the replacement of the 4-hydroxymethyl group in solketal with a 2-ethanol side chain and the substitution of dimethyl for isopropyl at the ketal center in 113778-66-8 [1]. For applications where enhanced membrane permeability or extraction efficiency into organic phases is required, 113778-66-8 offers a quantifiably higher lipophilicity baseline.

Lipophilicity QSAR Drug Design Solvent Selection

Topological Polar Surface Area (TPSA) Comparison: 113778-66-8 vs. Solketal

113778-66-8 displays a TPSA of 38.7 Ų, which is identical within reporting precision to the 38.7 Ų of solketal . This equivalent value indicates that the primary alcohol in both molecules contributes similarly to hydrogen-bonding capacity; the differentiation in overall polarity is driven almost entirely by the non-polar isopropyl and ethyl spacer substituents in 113778-66-8, which increase molecular weight to 160.21 g/mol versus 132.16 g/mol for solketal [1]. The TPSA parity confirms that the advantage of 113778-66-8 lies in enhanced lipophilicity without an accompanying penalty in hydrogen-bond-related polarity.

Polar Surface Area Bioavailability BBB Penetration Physicochemical Profiling

Isopropyl vs. Dimethyl Ketal: Hydrolytic Stability Inference from Substituent Steric Bulk

The hydrolytic stability of cyclic ketals is influenced by the steric environment around the ketal carbon. The isopropyl substituent in 113778-66-8 provides a larger steric shield (Taft steric parameter Es ≈ -0.47 for isopropyl vs. -0.30 for methyl) compared with the gem-dimethyl substitution in solketal [1]. While no direct head-to-head hydrolysis half-life data for 113778-66-8 versus solketal were identified in the open literature, the well-established class-level principle that increased alkyl substitution at the ketal carbon retards acid-catalyzed hydrolysis supports the inference that 113778-66-8 may exhibit superior hydrolytic persistence under equivalent acidic conditions [2].

Ketal Stability Hydrolysis Resistance Protecting Group Strategy

Synthetic Utility as a Mesylate Precursor: Documented Derivatization to 2-(2-Isopropyl-1,3-dioxolan-2-yl)ethyl Methanesulfonate

113778-66-8 serves as a direct precursor to the corresponding mesylate ester, a key electrophilic building block. A reported procedure uses 8.0 g (50 mmol) of 113778-66-8 with methanesulfonyl chloride to produce 2-(2-isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate (C9H18O5S, MW 238.30) . The ethyl spacer between the dioxolane ring and the alcohol in 113778-66-8 provides a longer and more flexible tether compared to the direct ring attachment of the hydroxymethyl group in solketal, enabling different spatial trajectories for subsequent nucleophilic displacement reactions . This structural feature is not replicable with solketal or 1,3-dioxolane-2-ethanol.

Mesylate Intermediate Nucleophilic Displacement Organic Synthesis Building Block

Differentiated Application Scenarios for 2-[2-(Propan-2-yl)-1,3-dioxolan-2-yl]ethan-1-ol (113778-66-8) Backed by Quantitative Evidence


Lipophilic Ketal Building Block for Medicinal Chemistry Fragment Libraries Requiring Moderate LogP

Fragment-based drug discovery programs that aim for lead-like LogP values between 0 and 1 can select 113778-66-8 (LogP 0.77, TPSA 38.7 Ų ) as a ketal-alcohol scaffold. Compared with solketal (LogP -0.45), 113778-66-8 provides enhanced organic-phase partitioning without increasing polar surface area, enabling more efficient liquid-liquid extraction and potentially improved membrane permeability in cell-based assays [1].

Extended-Linker Electrophile Synthesis via Mesylate Activation for Diverse Library Construction

The primary alcohol on a two-carbon ethyl spacer allows conversion to 2-(2-isopropyl-1,3-dioxolan-2-yl)ethyl methanesulfonate at gram scale . This mesylate serves as a versatile electrophile for nucleophilic displacement with amines, thiols, or alkoxides. The extended reach compared to solketal-derived mesylates enables access to topologically distinct chemical space, which is advantageous for structure-activity relationship (SAR) exploration where linker geometry is critical [1].

Acid-Stable Ketal Protecting Group for Multi-Step Synthesis in Moderately Acidic Media

In synthetic routes where a ketal protecting group must survive mildly acidic workup or chromatographic conditions, the isopropyl substituent at the ketal carbon of 113778-66-8 is predicted, based on Taft steric parameters, to offer greater hydrolytic resistance than gem-dimethyl ketals such as solketal . Although direct kinetic data are lacking, the well-established class-level correlation between steric bulk and ketal stability justifies prioritization of 113778-66-8 when screening for acid-tolerant protecting groups [1].

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